4-methoxy-1-phenyl-5-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one
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Overview
Description
“4-methoxy-1-phenyl-5-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one” is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a pyridinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the pyrrolidine ring, and the coupling of these moieties with the pyridinone structure. Typical synthetic routes might involve:
Cycloaddition reactions: to form the triazole ring.
Amide coupling reactions: to attach the pyrrolidine ring.
Methoxylation: to introduce the methoxy group on the pyridinone ring.
Industrial Production Methods
Industrial production would require optimization of these synthetic steps to ensure high yield and purity. This might involve:
Catalysts: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the triazole ring.
Reduction: Reduction reactions could target the carbonyl group or the triazole ring.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound might inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: It could bind to biological receptors, influencing cellular processes.
Medicine
Drug Development:
Diagnostics: It might be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2H-1,2,3-triazole: Shares the triazole ring structure.
Pyrrolidine derivatives: Similar in having the pyrrolidine ring.
Pyridinone derivatives: Similar in having the pyridinone moiety.
Uniqueness
Combination of Rings: The unique combination of triazole, pyrrolidine, and pyridinone rings.
Functional Groups: The specific functional groups and their positions contribute to its unique properties.
Properties
IUPAC Name |
4-methoxy-1-phenyl-5-[3-(triazol-2-yl)pyrrolidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-27-17-11-18(25)23(14-5-3-2-4-6-14)13-16(17)19(26)22-10-7-15(12-22)24-20-8-9-21-24/h2-6,8-9,11,13,15H,7,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWUDSNRWOSEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CCC(C2)N3N=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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